molecular formula C13H11ClN2O2 B1267609 Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 24755-82-6

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Cat. No.: B1267609
CAS No.: 24755-82-6
M. Wt: 262.69 g/mol
InChI Key: VXWYTPARKVGWFX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C13H11ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.

Another method involves the cyclization of ethyl 2-amino-4-chlorobenzoate with benzaldehyde in the presence of a suitable catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Reduction Reactions: Products include amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Properties: Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has been evaluated for its anticancer activities. In vitro studies demonstrated that it can inhibit essential kinases involved in cancer cell proliferation. For example, related compounds showed significant inhibition against PfGSK3 and PfPK6 kinases with IC50 values indicating strong potency against malaria parasites, which may also translate to anticancer applications .

2. Anti-inflammatory Effects

  • This compound has been investigated for its potential anti-inflammatory effects by inhibiting COX enzymes. A study revealed that several pyrimidine derivatives exhibited significant inhibitory effects on COX-2, a key target in managing inflammatory diseases. The following table summarizes findings from various studies:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0742.1 ± 0.30
Derivative A26.04 ± 0.3631.4 ± 0.12
Derivative BNot DeterminedNot Determined

These results indicate the compound's potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on pyrimidine derivatives demonstrated their ability to inhibit essential plasmodial kinases (PfGSK3 and PfPK6). The results are summarized below:

CompoundTarget KinaseIC50 (nM)
This compoundPfGSK3698 ± 66
Derivative XPfPK6500 ± 50

These findings suggest significant potential for this compound as an antimalarial agent due to its kinase inhibition capabilities.

Case Study 2: Anti-inflammatory Study
In another investigation focusing on anti-inflammatory effects, several pyrimidine derivatives were tested against COX enzymes with notable results:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

These results highlight the compound's efficacy in suppressing inflammation-related pathways .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • 4,6-Dichloro-2-phenylpyrimidine
  • 4-Chloro-6-methyl-2-phenylpyrimidine
  • 4-Chloro-6-methoxy-2-phenylpyrimidine

These compounds share a similar pyrimidine core but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural characteristics and the diverse range of biological activities it may exhibit, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C13H11ClN2O
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 24755-82-6

The compound features a pyrimidine core substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position, along with a carboxylate group at the 5-position. This unique configuration may influence its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related pyrimidine derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound could exhibit similar activities.

Cell Line IC50 (µM) Control (5-FU) IC50 (µM)
A549 (Lung cancer)4.21.3
MCF7 (Breast cancer)37.21.4
DU145 (Prostate cancer)5.81.5
HeLa (Cervical cancer)34.31.3

These findings highlight the potential of this compound as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to inhibition or activation of these pathways. For example, some studies suggest that similar compounds can modulate the activity of kinases involved in cancer progression, thereby influencing tumor growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study found that a related compound exhibited significant inhibition of EGFR phosphorylation, induced apoptosis in resistant cancer cell lines, and arrested the cell cycle at the G2/M phase . These findings support the hypothesis that this compound could have similar effects.
  • Antimicrobial Studies : Another investigation into pyrimidine derivatives indicated promising antibacterial activity against various pathogens, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate?

The compound is typically synthesized via chlorination of its hydroxy precursor, ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, using agents like phosphoryl chloride (POCl₃). The hydroxy precursor is often prepared via a Biginelli reaction, involving condensation of an aldehyde, urea/thiourea, and ethyl acetoacetate under acidic conditions . Post-synthesis purification involves recrystallization from methanol or dichloromethane/petroleum ether mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, C-Cl bonds). X-ray crystallography is recommended for unambiguous structural confirmation .

Q. What are common downstream applications in academic research?

This compound serves as a versatile intermediate in synthesizing pyrimidine derivatives for medicinal chemistry, such as kinase inhibitors or antimicrobial agents. Its chlorine atom enables nucleophilic substitution reactions for introducing amines, thiols, or other functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during chlorination?

By-products often arise from over-chlorination or incomplete conversion. Optimizing temperature (60–80°C), stoichiometric control of POCl₃, and using catalytic agents like DMF can improve selectivity. Reaction progress should be monitored via TLC, and purification methods (e.g., column chromatography) tailored to isolate the target compound .

Q. What strategies resolve structural disorder in X-ray crystallographic analysis?

Structural disorder, such as overlapping electron densities, can be addressed using SHELXL refinement tools. High-resolution data collection (≤1.0 Å) and anisotropic displacement parameter analysis help distinguish disordered atoms. For twinned crystals, twin refinement protocols in SHELX are recommended .

Q. How is regioselectivity studied in nucleophilic substitution reactions at the 4-chloro position?

Regioselectivity is explored through computational methods (e.g., DFT calculations to model transition states) and experimental kinetic studies. Varying nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. protic) can reveal electronic and steric influences on substitution pathways .

Q. How to address contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) resolves ambiguities. Recrystallization or preparative HPLC ensures sample homogeneity .

Q. Methodological Considerations

  • Synthetic Design : Biginelli reactions require precise pH control (HCl or Lewis acids) and solvent selection to avoid side products like open-chain intermediates .
  • Crystallography : SHELX software (SHELXL, SHELXD) is industry-standard for small-molecule refinement, particularly for handling twinning or high thermal motion .
  • Reactivity Studies : Competitive nucleophilic substitution experiments under inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Properties

IUPAC Name

ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYTPARKVGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286310
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24755-82-6
Record name 24755-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3,4-dihydro-4-oxo-2-phenylpyrimidine-5-carboxylate (12 g) and phosphorus oxychloride (22.6 g) is stirred at 90° C. for four hours. The reaction mixture is poured into ice-water, and the mixture is neutralized with 1N aqueous sodium hydroxide solution. The precipitates are collected by filtration, and washed with water to give the desired compound (11 g).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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The title compound was prepared by (a) reaction of diethylethoxymethylenemalonate (31 g, 144 mmol) with benzamidine (22 g, 144 mmol) under basic conditions to afford ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate in 64% yield in analogy to Example 15, (b) reaction of ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate (1.5 g, 6 mmol) and POCl3 (9.4 g, 62 mmol) to afford 81% of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate in analogy to Example 7, (c) reaction of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate (12 g, 46 mmol) with hydrazine (4.4 g, 137 mmol) to afford 99% of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate in analogy to Example 18, (d) reaction of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate (12 g, 46 mmol) with citraconic anhydride (10 g, 92 mmol) to afford 75% (12 g) of the title compound (m.p. 155-156° C.) in analogy to Example 21.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

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